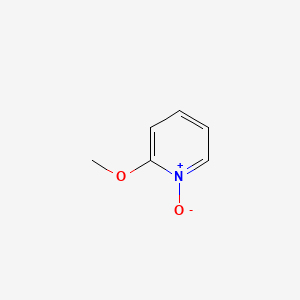
2,4-Dinitrotoluene-3-sulfonic acid
Overview
Description
2,4-Dinitrotoluene-3-sulfonic acid: is an organic compound with the molecular formula C7H6N2O7S. It is a derivative of toluene, where two nitro groups are attached to the 2nd and 4th positions, and a sulfonic acid group is attached to the 3rd position of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses, particularly in the production of dyes and explosives .
Mechanism of Action
Target of Action
It is known that similar compounds, such as dinitrotoluenes, interact with various enzymes and proteins in organisms
Mode of Action
It is known that dinitrotoluenes can undergo microbial reduction, which involves enzymatic processes . The compound may interact with its targets, leading to changes in their function or structure. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
For instance, 2,4-dinitrotoluene can be metabolized by bacteria through oxidative denitration and ring-fission . The downstream effects of these pathways could include the production of various metabolites, some of which may be more biodegradable .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed in organisms, metabolized through various pathways, and excreted . These properties can impact the bioavailability of the compound, influencing its effectiveness and potential toxicity.
Result of Action
Similar compounds have been associated with various effects, including organ damage and carcinogenic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitrotoluene-3-sulfonic acid. For instance, the presence of certain microorganisms can enhance the degradation of similar compounds . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins
Cellular Effects
The effects of 2,4-Dinitrotoluene-3-sulfonic acid on cells and cellular processes are complex and multifaceted. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins The compound can affect its localization or accumulation within cells
Subcellular Localization
The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process uses a mixture of nitric acid and sulfuric acid to introduce nitro groups into the toluene molecule. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where toluene is first nitrated to form 2,4-dinitrotoluene. This intermediate is then subjected to sulfonation using sulfuric acid to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrotoluene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts
Major Products:
Oxidation: Nitrobenzoic acids.
Reduction: Diaminotoluene derivatives.
Substitution: Various substituted toluene derivatives depending on the substituent introduced
Scientific Research Applications
2,4-Dinitrotoluene-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental contamination.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of explosives and other industrial chemicals .
Comparison with Similar Compounds
2,4-Dinitrotoluene: Similar structure but lacks the sulfonic acid group.
2,6-Dinitrotoluene: Another isomer with nitro groups at different positions.
3-Methyl-2,6-dinitrobenzenesulfonic acid: Similar structure with a methyl group instead of a hydrogen at the 3rd position
Uniqueness: 2,4-Dinitrotoluene-3-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where both functionalities are required .
Properties
IUPAC Name |
3-methyl-2,6-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXQNVNKGCTBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979483 | |
| Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63348-71-0 | |
| Record name | 2,4-Dinitrotoluene-3-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063348710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















